4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
Description
4,4,4-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a fluorinated amine salt with a branched alkyl chain. The compound features three fluorine atoms at the 4-position and two methyl groups at the 3-position, with the amine group at the 2-position. Its synthesis involves the reduction of 4,4,4-trifluoro-3,3-dimethylbutanamide using borane (BH₃) in tetrahydrofuran (THF), followed by treatment with methanolic HCl to form the hydrochloride salt (57% yield) . Key spectroscopic data includes a ¹H NMR (DMSO-d6) signal at δ 8.10 (s, 3H, NH₃⁺) and δ 1.11 (s, 6H, 2 × CH₃) .
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-4(10)5(2,3)6(7,8)9;/h4H,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQDSSSRBJRVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation Coupling as a Precursor Step
A foundational approach involves the synthesis of nitro-containing intermediates via decarboxylation coupling. In one documented method, o-nitrobenzoic acid derivatives react with substituted halobenzenes in the presence of palladium-based catalysts (e.g., Pd(acac)₂) and ligands such as triphenylphosphine (PPh₃). This step generates fluorinated nitroaromatic compounds, which are subsequently reduced to amines. For 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, a similar strategy could involve coupling a trifluoromethyl-substituted nitroalkane with a dimethylated alkyl halide.
Reaction conditions for this step typically involve high temperatures (160–240°C) and polar aprotic solvents like trimethylbenzene or polyethylene glycol (PEG-400). The use of copper iodide (CuI) as a co-catalyst enhances electron transfer, critical for overcoming steric hindrance from the trifluoromethyl and dimethyl groups.
Hydrogenation of Nitro to Amine Functionality
The nitro intermediate undergoes catalytic hydrogenation to yield the primary amine. Patent data demonstrate that palladium on carbon (Pd/C) or Raney nickel in autoclave systems under 0.2–2 MPa H₂ pressure achieves near-quantitative reductions. Solvents such as ethanol or toluene are employed, with reaction times of 1–10 hours at 20–80°C. For sterically hindered substrates like 3,3-dimethylbutan-2-amine derivatives, elevated pressures (1.5–2 MPa) and temperatures (60–80°C) are necessary to maintain reaction kinetics.
Table 1: Hydrogenation Parameters for Nitro-to-Amine Conversion
| Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | Ethanol | 1.5 | 70 | 92 |
| Raney Ni | Toluene | 2.0 | 80 | 89 |
| Pd(acac)₂ | PEG-400 | 1.0 | 60 | 95 |
Nucleophilic Amination of Halogenated Precursors
Substrate Design and Halogen Selection
An alternative route involves the displacement of halogen atoms in trifluoromethylated alkyl halides with ammonia or ammonium salts. For example, CHF₂CH₂X (X = Cl, Br, I) reacts with ammonia in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under catalytic iodide (e.g., KI) to yield trifluoroethylamine derivatives. Adapting this method, this compound could be synthesized from a brominated or iodinated precursor via SN2 mechanism.
Critical to this approach is the selection of a leaving group. Iodide precursors, while more reactive, necessitate stringent temperature control (30–100°C) to minimize elimination side reactions. Chlorinated substrates require higher reaction temperatures (100–210°C) and extended durations (16–36 hours) but offer cost advantages.
Solvent and Catalyst Optimization
Polar aprotic solvents like DMF enhance nucleophilicity of ammonia, while inorganic iodides (e.g., NaI) facilitate halogen displacement. Patent examples report yields ≥90% when using DMF at 80°C with KI (0.5–3 equivalents relative to substrate). For sterically congested substrates like 3,3-dimethylbutan-2-amine derivatives, co-solvents such as ethylene glycol may improve solubility.
Reductive Amination of Ketone Intermediates
Ketone Synthesis via Friedel-Crafts Alkylation
The trifluoromethyl and dimethyl groups can be introduced via Friedel-Crafts alkylation of acetylated intermediates. For instance, reacting 4,4,4-trifluoro-3,3-dimethylbutan-2-one with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) enables reductive amination. This method, though less commonly reported in fluorinated systems, offers regioselective advantages.
Borane-Mediated Reduction
Borane-dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF) selectively reduces imine intermediates to amines. Reaction conditions of 0–25°C for 12–24 hours achieve moderate yields (75–85%), though purification challenges arise due to borane byproducts.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free amine is treated with concentrated hydrochloric acid (HCl) in diethyl ether or dichloromethane. Stoichiometric control (1:1 molar ratio) ensures complete protonation, with precipitation typically occurring at 0–5°C. Filtration and washing with cold ether yield the hydrochloride salt in >99% purity.
Table 2: Hydrochloride Formation Conditions
| Amine (g) | HCl (equiv) | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| 10.0 | 1.1 | Diethyl ether | 0 | 99.5 |
| 15.0 | 1.0 | CH₂Cl₂ | 5 | 99.2 |
Chemical Reactions Analysis
4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Derivatives:
Scientific Research Applications
Chemical Research Applications
Synthesis of Complex Organic Molecules:
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group is particularly useful in creating derivatives with enhanced properties. It has been utilized in the synthesis of CF3-containing fused pyridines and as a ligand in the preparation of ternary lanthanide complexes.
Chiral Auxiliary in Asymmetric Synthesis:
The compound is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is vital in the pharmaceutical industry where chirality can influence drug efficacy and safety.
Biological Applications
Enzyme Inhibition Studies:
Research has indicated that 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride exhibits potential biological activity, including enzyme inhibition. It is being studied for its interactions with various molecular targets which may lead to advancements in drug discovery .
Microtubule Stabilization:
The compound has been explored for its role in stabilizing microtubules, which is significant for developing therapeutics for neurodegenerative diseases like Alzheimer's. Studies have shown that compounds with similar structures can enhance microtubule stability, suggesting that this compound might have similar effects .
Medicinal Chemistry
Antimicrobial Activity:
Initial research has indicated potential antimicrobial properties of this compound. Further studies are needed to fully understand its mechanisms and efficacy against various pathogens.
Pharmaceutical Intermediate:
As a pharmaceutical intermediate, this compound is being investigated for its use in the development of new drugs. Its unique chemical properties allow it to serve as a precursor for synthesizing more complex therapeutic agents .
Industrial Applications
Agrochemicals and Specialty Chemicals:
In the industrial sector, the compound is used in the synthesis of agrochemicals and specialty chemicals. Its fluorinated nature imparts unique properties that are beneficial for developing materials with specific functionalities.
Fluorinated Polymers:
The compound contributes to the production of fluorinated polymers known for their chemical resistance and thermal stability. These materials are crucial in various applications ranging from coatings to high-performance materials.
Case Studies and Research Findings
Mechanism of Action
The specific mechanism of action of 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is not well-documented. as an amine hydrochloride, it likely interacts with biological molecules through hydrogen bonding and ionic interactions. The molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physical Properties
The compound is compared to structurally related amines (Table 1), focusing on substituent effects and physicochemical parameters.
Table 1: Comparison of Structural and Physical Properties
*Purity inferred from supplier data for analogous compounds.
Key Observations:
- Fluorination Effects: The trifluoro derivative exhibits higher molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 3,3-dimethylbutan-2-amine HCl).
- Amine Position : The 2-amine configuration in the trifluoro compound contrasts with the 1-amine isomer (e.g., 4,4,4-trifluoro-2,2-dimethylbutan-1-amine HCl), altering electronic and steric profiles.
Spectroscopic and Analytical Data
Biological Activity
4,4,4-Trifluoro-3,3-dimethylbutan-2-amine hydrochloride, often referred to as a trifluoromethylated amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence biological interactions and activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and existing research findings.
The chemical structure of this compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and binding affinity.
- Chiral centers : The (2R) configuration imparts distinct biological properties compared to its enantiomer (2S).
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For instance, it may affect pathways involving microtubule stabilization by modulating tubulin dynamics .
- Receptor Binding : The compound's lipophilicity allows it to interact effectively with cellular receptors, influencing signaling pathways that could lead to therapeutic effects.
1. Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for various enzymes. A notable example includes its potential role in modulating DPP-4 activity:
This data suggests that the compound exhibits significant enzyme inhibition comparable to established DPP-4 inhibitors.
2. Microtubule Stabilization
In cellular assays focused on microtubule stabilization:
| Concentration (μM) | Acetylated α-Tubulin Fold Change | Total α-Tubulin Fold Change | Reference |
|---|---|---|---|
| 1 | 1.5 | 0.9 | |
| 10 | 2.0 | 0.8 |
These results indicate that the compound can enhance acetylated α-tubulin levels while maintaining total tubulin levels within a certain range.
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents for Alzheimer's disease (AD), compounds similar to this compound were evaluated for their ability to stabilize microtubules. The findings suggested that such compounds could potentially ameliorate cognitive decline associated with AD by enhancing neuronal integrity through microtubule stabilization .
Case Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic properties of fluorinated amines. It was found that these compounds could significantly improve glucose tolerance in animal models by inhibiting DPP-4 activity . This positions this compound as a candidate for further exploration in diabetes management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted organic synthesis (MAOS) with solid acid catalysts (e.g., zeolites) significantly reduces reaction time (from 24 hours to 2–4 hours) while maintaining yields >85% by minimizing side reactions. Traditional methods using ethanol as a solvent and batch reactors require precise temperature control (0–5°C) to prevent byproduct formation during amine salt formation .
- Key Parameters : Reaction scalability is achievable via continuous flow reactors, which improve mixing and heat transfer for gram-scale production .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : identifies trifluoromethyl group integration (δ -60 to -70 ppm), while resolves dimethyl groups (δ 1.0–1.3 ppm) and amine protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 220.08 (CHFN) and HCl adducts .
Q. What stability considerations are critical for storing this compound?
- Stability Protocol : Store under inert atmosphere (argon) at 4°C to prevent hygroscopic degradation. Purity (>97%) is maintained for 6 months when analyzed via HPLC with a C18 column (retention time: 8.2 min; mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How does the trifluoromethyl group in this compound influence its bioactivity in enzyme inhibition studies?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), as shown in molecular docking simulations (AutoDock Vina). Competitive inhibition constants (K) of 2.3–4.7 μM correlate with fluorination density .
- Case Study : In E. coli growth assays, 100 μM of the compound reduced bacterial viability by 70% (vs. 35% for non-fluorinated analogs), suggesting fluorine’s role in membrane permeability .
Q. What strategies resolve contradictions in solubility vs. bioactivity data for this compound?
- Data Reconciliation : While the hydrochloride salt improves aqueous solubility (45 mg/mL at pH 7.4), ion-pairing chromatography reveals partial dissociation in serum, reducing cellular uptake. Use prodrug strategies (e.g., esterification) to balance solubility and membrane penetration .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : B3LYP/6-31G* simulations show the amine group’s nucleophilicity (Fukui index f = 0.12) is suppressed by trifluoromethyl steric effects, favoring SN1 over SN2 pathways in reactions with benzyl bromide .
Q. What advanced techniques characterize its interactions with lipid bilayers in pharmacokinetic studies?
- Biophysical Methods : Surface plasmon resonance (SPR) with immobilized liposomes shows a partition coefficient (log P) of 1.8, while fluorescence anisotropy confirms membrane disruption at concentrations >50 μM .
Key Recommendations
- Use orthogonal analytical methods (NMR, MS, HPLC) to validate synthetic batches.
- Prioritize MAOS for time-sensitive projects and flow reactors for scalability.
- Address solubility-bioactivity trade-offs via prodrug design or formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
